1-{4-[(6-Aminopyridin-3-yl)methyl]piperazin-1-yl}-2-methylpropan-2-ol
Overview
Description
This compound is also known by its IUPAC name, 1-{4-[(6-amino-3-pyridinyl)methyl]-1-piperazinyl}-2-methyl-2-propanol . It has a molecular weight of 264.37 and its InChI code is 1S/C14H24N4O/c1-14(2,19)11-18-7-5-17(6-8-18)10-12-3-4-13(15)16-9-12/h3-4,9,19H,5-8,10-11H2,1-2H3,(H2,15,16) . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by its InChI code: 1S/C14H24N4O/c1-14(2,19)11-18-7-5-17(6-8-18)10-12-3-4-13(15)16-9-12/h3-4,9,19H,5-8,10-11H2,1-2H3,(H2,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 264.37 . It is typically stored at room temperature and is available in powder form . The compound’s InChI code is 1S/C14H24N4O/c1-14(2,19)11-18-7-5-17(6-8-18)10-12-3-4-13(15)16-9-12/h3-4,9,19H,5-8,10-11H2,1-2H3,(H2,15,16) , which provides information about its molecular structure.Scientific Research Applications
Crystal Structure and Surface Analysis
- Study 1 : Investigated the crystal structure of a closely related compound, providing insights into molecular interactions and structural comparisons with fluorinated analogs (Ullah & Stoeckli-Evans, 2021).
Synthesis and Chemical Properties
- Study 2 : Explored the synthesis of related compounds through aminomethylation and reactions with cyclohexylmagnesium halide, contributing to the understanding of chemical properties and potential applications (Akopyan et al., 2013).
Molecular Docking and Anti-proliferative Activities
- Study 3 : Focused on the synthesis of compounds with similar structures, evaluating their cytotoxic activities and molecular docking, highlighting potential applications in cancer research (Parveen et al., 2017).
Luminescent Properties and Electron Transfer
- Study 4 : Examined novel piperazine substituted compounds for their fluorescence and photo-induced electron transfer, relevant for applications in material science and photophysics (Gan et al., 2003).
Pharmaceutical Synthesis
- Study 5 : Described the synthesis of a potent CGRP receptor antagonist, demonstrating the relevance of similar compounds in pharmaceutical synthesis (Cann et al., 2012).
Serotonin Receptor Antagonism
- Study 6 : Investigated novel compounds for serotonin 5-HT3 receptor antagonism, suggesting potential applications in neurology and pharmacology (Mahesh, Perumal, & Pandi, 2004).
Mechanism of Action
The mechanism of action of this compound is not specified in the search results. The mechanism of action typically refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect. This often involves the compound interacting with a specific protein or other biomolecule to alter its function .
Safety and Hazards
The compound has been labeled with the GHS pictograms GHS05 and GHS07, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
1-[4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl]-2-methylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-14(2,19)11-18-7-5-17(6-8-18)10-12-3-4-13(15)16-9-12/h3-4,9,19H,5-8,10-11H2,1-2H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJZNLVXKVSFCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCN(CC1)CC2=CN=C(C=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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